molecular formula C13H17BrN4 B2711376 5-Bromo-4,6-dimethyl-2-(4-methylpiperazino)nicotinonitrile CAS No. 866019-04-7

5-Bromo-4,6-dimethyl-2-(4-methylpiperazino)nicotinonitrile

Cat. No.: B2711376
CAS No.: 866019-04-7
M. Wt: 309.211
InChI Key: MLNRAFKJLBBHBP-UHFFFAOYSA-N
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Description

5-Bromo-4,6-dimethyl-2-(4-methylpiperazino)nicotinonitrile is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, two methyl groups, a piperazine ring, and a nitrile group attached to a nicotinonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,6-dimethyl-2-(4-methylpiperazino)nicotinonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents such as chloroform or methanol and may involve catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,6-dimethyl-2-(4-methylpiperazino)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

5-Bromo-4,6-dimethyl-2-(4-methylpiperazino)nicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-Bromo-4,6-dimethyl-2-(4-methylpiperazino)nicotinonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4,6-dimethyl-2-pyridinamine
  • 6-Amino-3-bromo-2,4-lutidine

Uniqueness

Compared to similar compounds, 5-Bromo-4,6-dimethyl-2-(4-methylpiperazino)nicotinonitrile is unique due to the presence of the piperazine ring and the nitrile group. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

5-bromo-4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN4/c1-9-11(8-15)13(16-10(2)12(9)14)18-6-4-17(3)5-7-18/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNRAFKJLBBHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)N2CCN(CC2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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